Chloroethane

Description

Historical Context of Chloroethane (B1197429) Research and Development

The history of this compound dates back several centuries, with its first synthesis attributed to the alchemist Basil Valentine in 1440, who produced it by reacting ethanol (B145695) with hydrochloric acid. wikipedia.org In 1648, chemist Johann Rudolph Glauber also synthesized the compound by reacting ethanol with zinc chloride. wikipedia.org However, the systematic synthesis and study of haloalkanes like this compound truly began to develop in the 19th century, in conjunction with the advancement of organic chemistry and a deeper understanding of alkane structures. wikipedia.org

Initially, this compound was produced from ethanol and hydrochloric acid or from the reaction of ethane (B1197151) and chlorine. newworldencyclopedia.org Over time, these methods became economically unviable. wikipedia.orgnewworldencyclopedia.org A significant milestone in its industrial history occurred in 1922, when it became the primary chemical used for producing tetraethyllead (B6334599) (TEL), an anti-knock additive for gasoline. wikipedia.org This application dominated the use of this compound for most of the 20th century. wikipedia.orgnewworldencyclopedia.org

The production method shifted towards the hydrochlorination of ethylene (B1197577), a more economical process that remains the dominant manufacturing route today. wikipedia.orgnewworldencyclopedia.orgnih.gov This reaction is typically carried out over an aluminum chloride catalyst at temperatures between 130-250°C. newworldencyclopedia.orgchemicalbook.com

Data Table: Evolution of this compound Production Methods

| Method | Reactants | Catalyst | Status |

| Early Synthesis (15th-17th C.) | Ethanol and Hydrochloric Acid / Zinc Chloride | None mentioned | Obsolete |

| Early Industrial (19th-20th C.) | Ethane and Chlorine | - | No longer economical |

| Modern Industrial | Ethylene and Hydrogen Chloride | Aluminum Chloride | Dominant Method |

| By-product Generation | Polyvinyl Chloride (PVC) Production | - | Minor Source |

| (Data sourced from references wikipedia.orgnewworldencyclopedia.orgchemicalbook.com) |

Significance of this compound in Modern Chemical Synthesis and Industry

The significance of this compound in the chemical industry has evolved dramatically. For decades, its primary role was as a precursor to tetraethyllead. britannica.com However, with the global phase-out of leaded gasoline, the demand for this compound for this purpose has fallen sharply. wikipedia.orgtpsgc-pwgsc.gc.cabritannica.com

Despite this decline, this compound remains a valuable compound in modern chemical synthesis and industry. Its primary contemporary application is as an ethylating agent, a reagent that introduces an ethyl group into other molecules. wikipedia.orgnih.gov This property is crucial in the production of various chemicals.

One of the most important industrial uses of this compound today is in the manufacturing of ethylcellulose, which is a derivative of cellulose (B213188). wikipedia.orgnewworldencyclopedia.org Ethylcellulose serves as a key thickening agent, binder, and film-former in a wide range of products, including paints, coatings, inks, and cosmetics. wikipedia.orgnewworldencyclopedia.orgcognitivemarketresearch.com

Furthermore, this compound is used to produce ethylaluminium sesquichloride, an organoaluminium compound that acts as a precursor in the synthesis of polymers and other organometallic compounds. wikipedia.org It also serves as an intermediate in the manufacturing of certain dyes and pharmaceuticals. nih.govtpsgc-pwgsc.gc.cacognitivemarketresearch.com

While its use has diminished in some areas, this compound is still employed as a blowing agent in the production of certain types of foam packaging and as a solvent for oils, resins, and waxes. wikipedia.orgtpsgc-pwgsc.gc.canih.gov A small amount of this compound is also generated as a by-product of polyvinyl chloride (PVC) manufacturing, which can be a source of the chemical if direct production becomes less economical. wikipedia.orgnewworldencyclopedia.org Additionally, it has niche applications as a topical local anesthetic due to the rapid cooling effect produced by its evaporation from the skin. newworldencyclopedia.orgnih.govbritannica.com

The modern production of this compound is primarily achieved through the hydrochlorination of ethylene. nih.govnih.gov This process involves the reaction of ethylene with anhydrous hydrogen chloride in the presence of a catalyst like aluminum chloride. newworldencyclopedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

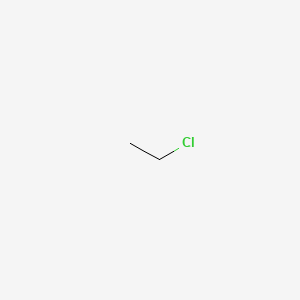

CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020302 | |

| Record name | Chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid) | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6% | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density) | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23 | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

75-00-3, 68411-72-3 | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethane, chloro derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U771ERWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-218 °F (NTP, 1992), -138.7 °C, -218 °F | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Chloroethane Production

Industrial Synthesis Pathways of Chloroethane (B1197429)

The commercial production of this compound is achieved through several established routes. The choice of a particular pathway is largely dictated by economic viability, raw material availability, and the scale of production.

Hydrochlorination of Ethylene (B1197577): Catalytic Liquid-Phase Processes

The most prevalent and economically significant method for producing this compound is the hydrochlorination of ethylene (C₂H₄). wikipedia.orgnih.gov This process involves the reaction of ethylene with anhydrous hydrogen chloride (HCl) in the presence of a catalyst. nih.govbritannica.com The reaction is typically carried out in the liquid phase, with the reaction medium consisting predominantly of liquid this compound itself. google.com

A Friedel-Crafts catalyst, most commonly aluminum chloride (AlCl₃), is dissolved in the liquid medium to facilitate the reaction. nih.govgoogle.com The process is generally conducted at a temperature of about 40°C. nih.goviarc.fr The resulting product mixture is directed to a flash evaporator column, where this compound is separated from less volatile components and subsequently purified through fractionation. nih.goviarc.fr Another variation of this process involves a gas-phase reaction over a copper chloride catalyst. fossee.in

Table 1: Industrial Production of this compound via Hydrochlorination of Ethylene

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Ethylene (C₂H₄), Hydrogen Chloride (HCl) | wikipedia.org |

| Reaction Type | Hydrochlorination | wikipedia.org |

| Phase | Primarily liquid-phase | nih.govgoogle.com |

| Catalyst | Aluminum chloride (AlCl₃) | nih.govbritannica.com |

| Temperature | Approximately 40°C | nih.goviarc.fr |

| Purification | Flash evaporation and fractionation | nih.goviarc.fr |

Historical and Alternative Industrial Routes to this compound

In the past, other methods were used for the industrial production of this compound but are now largely considered obsolete due to economic factors. wikipedia.org These historical routes include:

Hydrochlorination of Ethanol (B145695): This process involves the reaction of ethanol with hydrochloric acid. wikipedia.org In the United States, this method has not been utilized for this compound production since 1980. nih.goviarc.fr

Chlorination of Ethane (B1197151): This route involves the reaction of ethane with chlorine, which can be initiated catalytically, electrolytically, thermally, or photochemically. nih.goviarc.fr This process has not been employed at any production facility in the U.S. since 1974. nih.goviarc.fr

The decline of these methods is primarily due to the superior economics of ethylene hydrochlorination. wikipedia.org

Mechanistic Considerations in this compound Synthesis

The formation of this compound from different precursors is governed by distinct reaction mechanisms. The synthesis from ethylene and hydrogen chloride proceeds via an electrophilic addition, whereas the synthesis from ethane and chlorine occurs through a free-radical substitution.

Electrophilic Addition Reactions in Ethene Hydrochlorination

The reaction between the double bond of an alkene, such as ethene, and a hydrogen halide like hydrogen chloride is a classic example of electrophilic addition. chemguide.co.ukbyjus.com The π bond of the double bond is an area of high electron density, making it susceptible to attack by an electrophile. unacademy.com

The mechanism proceeds in two main steps:

Electrophilic Attack and Formation of a Carbocation: The hydrogen atom in hydrogen chloride acts as the electrophile. The electron pair from the ethene's π bond attacks the partially positive hydrogen atom of the HCl molecule. This leads to the breaking of the H-Cl bond, with the bonding electrons moving to the chlorine atom to form a chloride ion (Cl⁻). Simultaneously, a new carbon-hydrogen (C-H) sigma bond is formed, resulting in a positively charged intermediate known as a carbocation. unacademy.comsavemyexams.com

Nucleophilic Attack: The newly formed chloride ion acts as a nucleophile and attacks the electron-deficient carbocation. unacademy.com This step results in the formation of a carbon-chlorine (C-Cl) sigma bond, yielding the final product, this compound. unacademy.com

Table 2: Mechanism of Electrophilic Addition of HCl to Ethene

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | The π electrons from the ethene double bond attack the hydrogen atom of HCl. The H-Cl bond breaks heterolytically. | Carbocation (CH₃CH₂⁺), Chloride ion (Cl⁻) |

| 2 | The nucleophilic chloride ion (Cl⁻) attacks the carbocation. | This compound (CH₃CH₂Cl) |

Radical Substitution Mechanisms in Ethane Chlorination

The chlorination of an alkane like ethane is a substitution reaction that proceeds via a free-radical mechanism, which typically requires energy in the form of ultraviolet (UV) light or high temperatures to initiate. brainly.comsavemyexams.com This mechanism occurs in three distinct stages: initiation, propagation, and termination. youtube.comvedantu.com

Initiation: The reaction is initiated by the homolytic fission of chlorine molecules (Cl₂) under the influence of UV light. savemyexams.com The energy supplied breaks the Cl-Cl bond, and each atom retains one of the bonding electrons, forming two highly reactive chlorine radicals (Cl•). brainly.comsavemyexams.com

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of a chain reaction where a radical reacts to form a new radical, which continues the chain. youtube.com

A chlorine radical attacks an ethane molecule, abstracting a hydrogen atom to form hydrogen chloride (HCl) and an ethyl radical (C₂H₅•). vedantu.comquora.com

Cl• + C₂H₆ → HCl + C₂H₅•

The resulting ethyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical. vedantu.com This new chlorine radical can then participate in the first propagation step, continuing the cycle. youtube.com

C₂H₅• + Cl₂ → C₂H₅Cl + Cl•

Termination: The chain reaction is terminated when two radicals combine, forming a stable, non-radical molecule. youtube.com This removes radicals from the reaction mixture, stopping the propagation cycle. Several termination possibilities exist: vedantu.com

Cl• + Cl• → Cl₂

C₂H₅• + Cl• → C₂H₅Cl

C₂H₅• + C₂H₅• → C₄H₁₀ (Butane)

Table 3: Stages of Free-Radical Chlorination of Ethane

| Stage | Description | Example Reaction(s) | Source(s) |

|---|---|---|---|

| Initiation | UV light causes homolytic fission of Cl₂ to form two chlorine radicals. | Cl₂ → 2 Cl• |

savemyexams.com |

| Propagation | A chain reaction where radicals are consumed and regenerated. | Cl• + C₂H₆ → HCl + C₂H₅•

C₂H₅• + Cl₂ → C₂H₅Cl + Cl• | youtube.comvedantu.com |

| Termination | Two radicals combine to form a stable molecule, ending the chain. | C₂H₅• + Cl• → C₂H₅Cl | vedantu.com |

Reaction Mechanisms and Chemical Transformations of Chloroethane

Nucleophilic Substitution Reactions Involving Chloroethane (B1197429)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on an alkyl halide. In the case of this compound, the chlorine atom serves as the leaving group, and the carbon atom bonded to it is the electrophilic center susceptible to nucleophilic attack. These reactions are pivotal for introducing a variety of functional groups onto an ethyl scaffold.

This compound undergoes direct nucleophilic displacement, primarily through an S(_N)2 mechanism, where the nucleophile attacks the carbon atom and the chloride ion leaves in a single, concerted step. youtube.com The general scheme for this reaction is:

R-X + Nu → R-Nu + X ibchem.com

Where R is an alkyl group, X is a halide, and Nu is a nucleophile. ibchem.com

A range of nucleophiles can be employed, leading to a diverse array of products. For instance, reaction with hydroxide (B78521) ions (OH) yields ethanol (B145695), a primary alcohol. youtube.comibchem.com Similarly, cyanide ions (CN) react with this compound to form propanenitrile, a reaction that is particularly useful for extending the carbon chain by one atom. ibchem.comorganicmystery.com The use of potassium cyanide (KCN) is preferred over hydrogen cyanide (HCN) because KCN provides a higher concentration of the nucleophilic cyanide anion in solution. stackexchange.com Ammonia (B1221849) (NH(_3)) can also act as a nucleophile, reacting with this compound to produce ethylamine. ibchem.comwyzant.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (OH(^-)) | Sodium Hydroxide (NaOH) | Ethanol |

| Cyanide (CN(^-)) | Potassium Cyanide (KCN) | Propanenitrile |

| Ammonia (NH(_3)) | Ammonia (NH(_3)) | Ethylamine |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. cambridge.orgscienceinfo.com This methodology is particularly advantageous for alkylation reactions involving this compound, as it facilitates the transfer of a nucleophile from the aqueous phase to the organic phase where the this compound resides. scienceinfo.com

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (often denoted as QX), forms an ion pair with the nucleophile in the aqueous phase. cambridge.orgbiomedres.us This lipophilic ion pair can then migrate into the organic phase and react with the this compound. mdpi.com Common phase-transfer catalysts include tetra-n-butylammonium bromide (TBAB) and benzyltriethylammonium chloride. biomedres.usclockss.org

For example, the reaction of sodium cyanide (aqueous) with this compound (organic) is significantly accelerated in the presence of a phase-transfer catalyst. scienceinfo.com Without the catalyst, the reaction is extremely slow due to the inability of the cyanide ions to enter the organic phase. scienceinfo.com PTC has been successfully applied in various nucleophilic substitution reactions, including etherification, esterification, and cyanation. biomedres.us Chiral phase-transfer catalysts have also been developed to achieve asymmetric alkylations. scienceinfo.combeilstein-journals.org

Direct Nucleophilic Displacement with Various Nucleophiles

Elimination Reactions of this compound and Derivatives

Elimination reactions of this compound, specifically dehydrochlorination, result in the formation of an alkene. savemyexams.com This process typically occurs when this compound is heated with a strong base, such as potassium hydroxide, dissolved in an ethanolic solvent. mrcolechemistry.co.ukchemguide.co.uk The hydroxide ion acts as a base, abstracting a proton (hydrogen atom) from the carbon atom adjacent to the one bearing the chlorine atom. chemguide.co.uk

The mechanism is often a concerted E2 (elimination, bimolecular) process, where the removal of the proton and the departure of the chloride leaving group occur simultaneously, leading to the formation of a carbon-carbon double bond. visualizeorgchem.com This reaction yields ethene and hydrogen chloride. visualizeorgchem.com

The reaction conditions, such as temperature and the concentration of the base, can influence the competition between substitution and elimination. chemguide.co.uk Higher temperatures and higher concentrations of the base tend to favor elimination over substitution. chemguide.co.uk

Derivatives of this compound also undergo elimination reactions. For instance, 1,1,1-trithis compound (B11378) can be dehydrochlorinated to produce 1,1-dichloroethene. researchgate.net Similarly, the pyrolysis of 1,1-difluoro-1-chloroethane (HCFC-142b) is a key industrial process for producing vinylidene fluoride (B91410) (VDF), although this requires high temperatures. mdpi.com Catalysts can be used to lower the reaction temperature and improve selectivity in these dehydrohalogenation reactions. mdpi.comgoogle.com

Reactivity of this compound with Metallic Reagents

This compound reacts with certain metals to form organometallic compounds, which are valuable reagents in organic synthesis. organicmystery.com A prominent example is the reaction with magnesium metal in dry ether to form ethylmagnesium chloride, a Grignard reagent. chemguide.co.ukacechemistry.co.uk

The general formula for a Grignard reagent is R-MgX, where R is an alkyl or aryl group and X is a halogen. acechemistry.co.uk The formation of Grignard reagents is highly sensitive to moisture and is typically carried out under anhydrous conditions because they react readily with water. chemguide.co.ukacechemistry.co.uk The reaction occurs on the surface of the magnesium metal, and activating agents like iodine are sometimes used to initiate it. masterorganicchemistry.comalfredstate.edu

Grignard reagents are highly versatile and act as potent nucleophiles and strong bases. acechemistry.co.uk They are used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, and esters) and carbon dioxide. chemguide.co.ukacechemistry.co.uk For instance, the reaction of ethylmagnesium chloride with carbon dioxide, followed by an acidic workup, yields propanoic acid. chemguide.co.uk

This compound can also react with other metals. For example, it reacts with aluminum to produce ethylaluminium sesquichloride, which is a precursor for polymers. wikipedia.org Furthermore, this compound can undergo transmetalation reactions, where the ethyl group is transferred from one metal to another. wikipedia.org

Hydrogen Abstraction Reactions from this compound

Hydrogen abstraction from this compound is a key step in its atmospheric degradation and can also be a significant pathway in combustion and radical-mediated reactions. This process involves the removal of a hydrogen atom from the this compound molecule by a radical species, most notably the hydroxyl radical (•OH) in the troposphere. aip.org

This compound has two types of C-H bonds: those on the primary carbon (C-1, bonded to chlorine) and those on the secondary carbon (C-2). Theoretical and experimental studies have shown that hydrogen abstraction can occur from either position. aip.orgacs.org

The reaction with the hydroxyl radical can be represented as: CH(_3)CH(_2)Cl + •OH → •CH(_2)CH(_2)Cl + H(_2)O (Abstraction from C-2) CH(_3)CH(_2)Cl + •OH → CH(_3)CHCl• + H(_2)O (Abstraction from C-1) aip.org

Studies indicate that abstraction from the carbon atom not bonded to the chlorine (the β-carbon) is energetically favored. acs.org The presence of the chlorine atom influences the reactivity and the barrier heights for these abstraction reactions. epa.govresearcher.lifeacs.org

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is the enthalpy change required to break the bond homolytically. wikipedia.org The BDE of the C-H bonds in this compound is a critical factor in determining the ease of hydrogen abstraction. The stability of the resulting radical influences the BDE; a more stable radical corresponds to a lower BDE. doubtnut.commasterorganicchemistry.com

Chloroethane As an Industrial Chemical Intermediate

Role of Chloroethane (B1197429) in Organometallic Compound Synthesis

This compound has historically been a key reactant in the production of several important organometallic compounds. Its reaction with metals or metal alloys facilitates the introduction of an ethyl group, leading to the formation of compounds with a carbon-metal bond.

4 NaPb + 4 CH₃CH₂Cl → (CH₃CH₂)₄Pb + 4 NaCl + 3 Pb vedantu.comquora.com

The resulting tetraethyllead (B6334599) is a viscous, colorless liquid that was recovered from the reaction mixture by steam distillation. vedantu.comquora.com However, due to the environmental and health concerns associated with lead, the use of TEL in gasoline has been phased out in most parts of the world, leading to a sharp decline in the demand for this compound for this purpose. wikipedia.org

This compound is also utilized in the synthesis of ethylaluminium sesquichloride , a precursor for polymers and other organoaluminium compounds. This reaction involves the direct reaction of this compound with aluminium metal. wikipedia.org

Furthermore, this compound can be used to prepare Grignard reagents , which are highly versatile in organic synthesis for forming carbon-carbon bonds. byjus.com The reaction involves treating this compound with magnesium metal in an ether solvent. doubtnut.comchemguide.co.uk The resulting ethylmagnesium chloride (CH₃CH₂MgCl) is a strong nucleophile and base. quora.com While this compound can form a Grignard reagent due to its relatively weak carbon-chlorine bond, it's important to note that not all halogenated hydrocarbons are suitable for this reaction. doubtnut.com

Table 1: Organometallic Compounds Synthesized from this compound

| Organometallic Compound | Reactant(s) | Key Application |

| Tetraethyllead (TEL) | This compound, Sodium-lead alloy | Formerly an anti-knock additive in gasoline. wikipedia.orgcollegedunia.com |

| Ethylaluminium sesquichloride | This compound, Aluminium | Precursor to polymers and other organoaluminium compounds. wikipedia.org |

| Ethylmagnesium chloride | This compound, Magnesium | A Grignard reagent used in organic synthesis. doubtnut.comchemguide.co.uk |

This compound in the Production of Cellulose (B213188) Derivatives

This compound plays a vital role as an ethylating agent in the modification of cellulose, a naturally occurring polymer. This process yields various cellulose derivatives with a wide range of industrial applications.

One of the most significant uses of this compound in this context is the production of ethylcellulose . wikipedia.orgnih.gov Ethylcellulose is the ethyl ether of cellulose and is manufactured by treating purified cellulose (from sources like wood pulp or cotton linters) with an alkaline solution to form alkali cellulose. chemdad.com This alkali cellulose is then reacted with this compound under heat and pressure to introduce ethyl groups onto the cellulose backbone. chemdad.comresearchgate.net The reaction can be generalized as:

[Cellulose]-ONa + C₂H₅Cl → [Cellulose]-OC₂H₅ + NaCl chemdad.com

The degree of substitution, which is the average number of hydroxyl groups on each anhydroglucose (B10753087) unit that have been replaced by ethyl groups, determines the properties of the resulting ethylcellulose. chemdad.com Ethylcellulose is valued for its properties as a thickening agent, binder, and film former, and is used in products such as paints, coatings, inks, adhesives, and cosmetics. wikipedia.orgchemdad.comiarc.fr

This compound is also used in the synthesis of other cellulose derivatives, such as ethyl hydroxyethyl (B10761427) cellulose . iarc.fr The fundamental chemistry involves the ethylation of the cellulose structure, modifying its solubility and other physical properties to suit specific industrial needs.

This compound as a Precursor in Polymer Monomer Synthesis

This compound has been employed as a precursor in the synthesis of monomers that are essential for the production of various polymers.

Historically, this compound was used as a promoter chemical in the aluminium chloride-catalyzed process to produce ethylbenzene (B125841) . wikipedia.org Ethylbenzene is a key precursor for the synthesis of styrene, which is then polymerized to produce polystyrene. The industrial synthesis of ethylbenzene can be achieved through the Friedel-Crafts alkylation of benzene (B151609) using an alkylating agent. savemyexams.com While modern industrial processes for ethylbenzene often utilize ethene directly, the reaction with this compound demonstrates a fundamental application of this compound. chemguide.co.ukquora.com The reaction involves treating benzene with this compound in the presence of a Lewis acid catalyst like aluminium chloride (AlCl₃). libretexts.orglibretexts.orgchemguide.co.uk

The synthesis of vinyl chloride monomer (VCM) , the precursor to polyvinyl chloride (PVC), primarily involves the dehydrochlorination of 1,2-dithis compound (B1671644). britannica.comrsc.orgou.edu While not a direct feedstock in the dominant modern processes, the chemistry of chlorinated hydrocarbons like this compound is central to this field.

Applications of this compound in Organic Alkylation Processes

The primary role of this compound in many of its industrial applications is as an ethylating agent in organic alkylation processes. wikipedia.orgnih.govgoogle.com Alkylation is a chemical reaction that introduces an alkyl group into an organic compound.

A classic example of this is the Friedel-Crafts alkylation , where this compound can be used to add an ethyl group to an aromatic ring, such as benzene. savemyexams.comlibretexts.orgchemguide.co.uk This electrophilic substitution reaction is catalyzed by a Lewis acid, typically aluminium chloride. libretexts.orgchemguide.co.ukchegg.com The process begins with the formation of an electrophile from the reaction between this compound and the catalyst. libretexts.orglibretexts.org This electrophile then attacks the benzene ring, leading to the substitution of a hydrogen atom with an ethyl group. chemguide.co.uk

This compound is also used in the alkylation of other organic molecules, such as amines. allrounder.ai For instance, the continuous alkylation of dimethylamine (B145610) with an excess of this compound can lead to the formation of a quaternary ammonium (B1175870) salt. allrounder.ai These reactions are fundamental in the synthesis of various organic chemicals, including dyes and pharmaceuticals.

Catalytic Aspects in Chloroethane Chemistry

Lewis Acid Catalysis in Chloroethane (B1197429) Synthesis and Reactions

Lewis acids, defined as electron-pair acceptors, are crucial in many organic reactions. wikipedia.org They function by activating substrates, typically by coordinating to a Lewis basic site, such as a halogen atom. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack or facilitating bond cleavage. wikipedia.orgrsc.org

In the synthesis of this compound, Lewis acids are employed to catalyze the addition of hydrogen chloride (HCl) to ethylene (B1197577) or the substitution reaction of ethanol (B145695) with HCl. The dominant industrial method involves the liquid-phase hydrochlorination of ethylene at approximately 40°C, a reaction catalyzed by aluminum chloride (AlCl₃). nih.gov The Lewis acid activates the HCl, facilitating its addition across the double bond of ethylene.

Another synthetic route involves the reaction of ethanol with HCl. This process can be catalyzed by various Lewis acids, such as zinc chloride (ZnCl₂) or calcium chloride. sciencemadness.orgresearchgate.netsciencemadness.org Supported zinc chloride catalysts, for instance, enhance the number of acid sites on the catalyst surface, thereby increasing reaction activity. researchgate.net

| Reaction | Reactants | Lewis Acid Catalyst | Phase | Key Findings |

| Hydrochlorination of Ethylene | Ethylene, Hydrogen Chloride | Aluminum Chloride (AlCl₃) | Liquid | Dominant industrial process for this compound production. nih.gov |

| Hydrochlorination of Ethylene | Ethylene, Hydrogen Chloride | Zinc Chloride (ZnCl₂) on Silica or Alumina (B75360) | Gas | Supported Zn²⁺ is a very effective catalyst for this reaction. researchgate.net |

| Hydrochlorination of Ethanol | Ethanol, Hydrogen Chloride | Zinc Chloride (ZnCl₂) | Liquid/Gas | ZnCl₂ acts as a catalyst, dispensing with the need for high-pressure autoclaves. sciencemadness.orgsciencemadness.org |

This compound itself serves as a reactant in Lewis acid-catalyzed reactions, most notably the Friedel-Crafts alkylation of aromatic compounds. libretexts.orgchemguide.co.uk In this reaction, a Lewis acid like aluminum chloride or iron(III) chloride activates the this compound. libretexts.orgmasterorganicchemistry.com The catalyst coordinates to the chlorine atom, polarizing the carbon-chlorine bond and making the ethyl group a potent electrophile (as a carbocation or a species closely resembling one). masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, such as benzene (B151609), to form ethylbenzene (B125841). libretexts.org

| Reaction | Reactants | Lewis Acid Catalyst | Product | Catalyst Function |

| Friedel-Crafts Alkylation | This compound, Benzene | Aluminum Chloride (AlCl₃) | Ethylbenzene | Activates this compound by coordinating with the chlorine atom to form a better leaving group, facilitating the generation of an ethyl carbocation electrophile. libretexts.orgmasterorganicchemistry.com |

Heterogeneous and Homogeneous Catalysis in Reactions Involving this compound

Catalytic reactions are also classified based on the physical phase of the catalyst relative to the reactants. chemguide.co.uk This distinction is critical for industrial process design, particularly concerning catalyst separation and recovery. essentialchemicalindustry.org

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, is common in industrial settings. essentialchemicalindustry.orglibretexts.org The synthesis of this compound via the gas-phase hydrochlorination of ethylene over a solid catalyst like zinc chloride supported on alumina (ZnCl₂/Al₂O₃) is a prime example. researchgate.net The gaseous reactants interact with the solid catalyst surface, where the reaction occurs. libretexts.org

Another significant area involving heterogeneous catalysis is the hydrodechlorination (HDC) of this compound. HDC is a process used to treat chlorinated waste streams by converting organochlorine compounds into hydrocarbons and hydrogen chloride. mdpi.com This reaction is typically catalyzed by noble metals like palladium (Pd) or platinum (Pt) dispersed on a solid support such as activated carbon or alumina. mdpi.commdpi.com The reaction involves the dissociative adsorption of the this compound molecule onto the catalyst surface, where the carbon-chlorine bond is broken and replaced by a carbon-hydrogen bond. mdpi.comacs.org The products can include ethane (B1197151) and ethylene. mdpi.comresearchgate.net

| Reaction Type | Catalyst System | Support | Reactants | Key Products | Notes |

| Hydrodechlorination (HDC) | Palladium (Pd) | γ-Alumina (γ-Al₂O₃) | 1,2-dithis compound (B1671644) | Ethylene, Ethane, this compound | Bimetallic Pd-Ag catalysts were also studied, showing varying product selectivity. researchgate.net |

| Hydrodechlorination (HDC) | Palladium (Pd), Platinum (Pt), Rhodium (Rh) | Activated Carbon, Zeolites | Chloromethanes, this compound | Methane (B114726), Ethane, HCl | Pd and Pt are the most commonly studied metals for HDC. mdpi.com |

| Dehydrochlorination | Nickel-Molybdenum (Ni-Mo) | Carbon | Chloroalkanes | Alkenes, HCl | Dechlorination of chloroalkanes on a nickel catalyst can proceed via an elimination mechanism. pjoes.com |

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, for example, a single liquid solution. chemguide.co.uk The Friedel-Crafts alkylation of benzene with this compound, when carried out in a liquid solvent where the aluminum chloride catalyst is dissolved, functions as a homogeneous system. ocr.org.uk While heterogeneous catalysts are often preferred industrially for ease of separation, homogeneous catalysts can offer higher specificity. essentialchemicalindustry.orgocr.org.uk The mechanisms of hydrogenation and related reactions can be studied in great detail using soluble transition-metal complexes, such as Wilkinson's catalyst, providing insights into catalytic cycles that are often analogous to those in heterogeneous systems. libretexts.org

Theoretical and Computational Chemistry Studies on Chloroethane

Quantum Chemical Calculations of Chloroethane (B1197429) Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure of this compound with high precision. These computational methods solve the Schrödinger equation for the molecule, yielding information about its geometry, electronic structure, and energy. Various levels of theory, from semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) calculations, have been employed to model this compound.

Using the semi-empirical molecular orbital method MNDO (Modified Neglect of Diatomic Overlap), properties of this compound have been calculated to serve as indicators for its transformation pathways. nih.gov More advanced ab initio and DFT methods are used to compute optimized geometries, including bond lengths and angles, as well as energies for the stable conformations of the molecule. nih.govuva.es For instance, computational studies have explored the interaction between ethane (B1197151) and molecular chlorine to yield this compound, calculating the electron transfer coefficient (ETC) using the semi-empirical PM3 method to predict reaction likelihood. researchgate.net These calculations provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Calculated Molecular Properties of this compound This table presents representative data on the molecular structure of this compound derived from computational studies. The values are typically obtained from geometry optimization calculations at a specified level of theory.

| Property | Calculated Value | Method/Basis Set | Reference |

| C-C Bond Length | Varies with method | e.g., MP2/6-31G(d) | General Quantum Chemistry Calculation |

| C-Cl Bond Length | Varies with method | e.g., MP2/6-31G(d) | General Quantum Chemistry Calculation |

| C-H Bond Length | Varies with method | e.g., MP2/6-31G(d) | General Quantum Chemistry Calculation |

| C-C-Cl Bond Angle | Varies with method | e.g., MP2/6-31G(d) | General Quantum Chemistry Calculation |

| Total Energy | Varies with method | e.g., G3 | nih.gov |

| Electron Transfer Coeff. | 39.13017353 | SE-PM3 | researchgate.net |

Note: Specific values for bond lengths and angles are highly dependent on the computational method and basis set used. The data presented are illustrative of the types of parameters determined.

Computational Investigations of this compound Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving this compound. By mapping out the energy landscapes of reacting systems, researchers can identify transition states and intermediates, thereby elucidating reaction pathways. escholarship.org

The potential energy surface (PES) is a conceptual and mathematical framework used to model chemical reactions. It describes the energy of a system as a function of the positions of its atoms. For this compound, PES analysis has been crucial in understanding key transformations such as thermal decomposition and reactions with atomic species.

One of the most studied reactions is the unimolecular elimination of hydrogen chloride (HCl) to form ethene. nist.govnist.gov Computational studies characterize this reaction as proceeding through a four-centered "semi-ion pair" transition state. nist.govnist.gov Ab initio quantum chemical calculations are used to compute the structures and energy barriers of these transition states. nist.gov The analysis reveals that in the transition state, the C-Cl bond is significantly elongated compared to the reactant molecule. nist.gov

For bimolecular reactions, such as the abstraction of a hydrogen atom by a chlorine atom (Cl + C₂H₅Cl), the PES is more complex. Full-dimensional analytical potential energy surfaces have been developed for related reactions like Cl + ethane, which show the presence of shallow potential wells corresponding to intermediate complexes in the entrance and exit channels of the reaction. rsc.org These features of the PES are critical for accurately describing the reaction dynamics. rsc.org Similar theoretical approaches, like using DFT with the mPW1K functional, have been applied to study halogen-abstraction reactions in related haloalkanes, providing a model for understanding the PES of analogous this compound reactions. uva.esrsc.org

Theoretical models are widely used to estimate the rate constants of elementary reactions involving this compound. These calculations are often based on Transition State Theory (TST) or more sophisticated methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which are applied to the data obtained from the calculated PES. uva.esacs.org

For the thermal decomposition of this compound via HCl elimination, RRKM/Master Equation modeling has been used to develop rate expressions that are valid over a wide range of temperatures and pressures. nist.govnist.gov These computational models can account for quantum mechanical tunneling, which can be significant, especially at lower temperatures. nist.gov